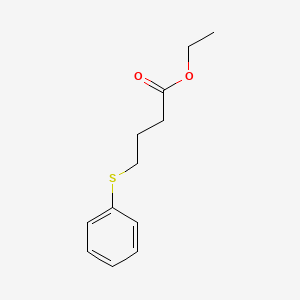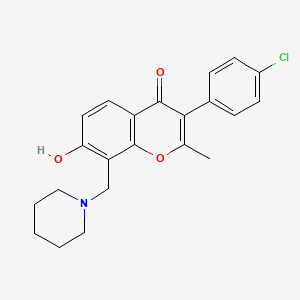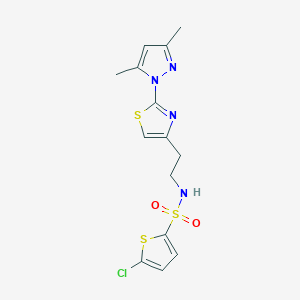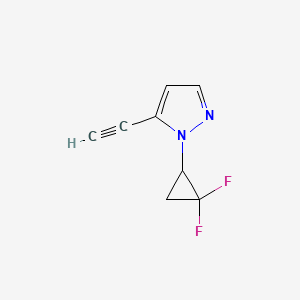
4-Phenylsulfanyl-butyric acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Phenylsulfanyl-butyric acid ethyl ester” is a chemical compound with the formula C12H16O2S . It belongs to the class of esters and is generally employed as a flavor enhancer in commercial food products .
Molecular Structure Analysis
The molecule contains a total of 31 bonds; 15 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 sulfide . The 2D and 3D chemical structure images of the compound can be found in the source .Chemical Reactions Analysis
Esters, including “4-Phenylsulfanyl-butyric acid ethyl ester”, can undergo various reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The hydrolysis of esters is slow and reversible .Physical And Chemical Properties Analysis
Esters are neutral compounds, unlike the acids from which they are formed. In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . The physical properties of fats and oils, which are long-chain, complicated esters, are due to differences in melting points of the mixture of esters they contain .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
4-Phenylsulfanyl-butyric acid ethyl ester is utilized in the synthesis of various compounds with potential medicinal applications. For instance, it's used as an intermediate in the production of R-2-hydroxy-4-phenyl ethyl butyrate, an angiotension converting enzyme inhibitor (Li, 2003). Similarly, derivatives of this compound, such as 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, have been synthesized and investigated for their analgesic and anti-inflammatory activities (Gokulan et al., 2012).
Antimycobacterial Agents
In the pursuit of new treatments for tuberculosis, ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates, synthesized from related compounds, have shown significant activity against Mycobacterium tuberculosis (Raju et al., 2010).
Organic Photovoltaics
This compound also finds applications in the field of organic photovoltaics. Derivatives like phenyl-C61-butyric acid methyl ester and its analogs have been studied for their photovoltaic performance, demonstrating potential in solar cell technologies (Yu et al., 2016).
Pro-Drug Development
4-Phenylsulfanyl-butyric acid ethyl ester and its derivatives have been explored as pro-drugs, particularly as potential transport forms for agents containing γ-lactone moieties (Bundgaard & Larsen, 1980).
Antibacterial Applications
Compounds derived from 4-Phenylsulfanyl-butyric acid ethyl ester have been synthesized and evaluated for their antibacterial activity, contributing to the field of antimicrobial drug discovery (Zareef et al., 2008).
Advanced Material Synthesis
Fullerene derivatives, such as [6,6]-phenyl-C61-butyric acid ethyl ester, are utilized as electron transport materials in the fabrication of solar cells, indicating their significance in material science and renewable energy research (Wang et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-phenylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXIGGDMJJFBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylsulfanyl-butyric acid ethyl ester | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459343.png)
![methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate](/img/structure/B2459344.png)
![N-(2-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459345.png)
![1-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2459346.png)
![1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459348.png)
![N-(6-Methoxy-1,3-benzothiazol-2-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2459350.png)

![6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2459352.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B2459353.png)
![7-Bromothieno[3,2-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B2459354.png)

![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2459364.png)
![N-cycloheptyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2459365.png)
